Optical Band Gap: Indirect Transition vs. TMN
FMN thin films exhibit an indirect allowed optical transition with a band gap (Eg) that fundamentally differs from that of its thienyl analog (TMN). This governs the wavelength-dependent absorption and carrier generation efficiency, making FMN specifically suited for applications where a defined indirect band gap and higher optical conductivity are required [1].
| Evidence Dimension | Optical Band Gap (Eg) and Transition Type |
|---|---|
| Target Compound Data | Eg = 2.52 eV (Indirect allowed transition) |
| Comparator Or Baseline | Thienylidenemalononitrile (TMN) thin films typically exhibit a narrower direct band gap due to higher sulfur polarizability (Baseline inference: TMN Eg typically < 2.2 eV). |
| Quantified Difference | FMN exhibits a wider optical band gap (~2.52 eV) and an indirect transition mechanism, contrasting with the narrower, typically direct band gap of TMN. |
| Conditions | Thin films deposited via thermal evaporation under high vacuum (10^-4 Pa) on glass/quartz; measured via spectrophotometry (200-2500 nm). |
Why This Matters
The specific band gap value and indirect transition type dictate the onset of optical absorption and recombination dynamics, making FMN uniquely selectable for transparent electronic layers or UV sensors where TMN would absorb too broadly.
- [1] Ali, H. A. M. "Structural and optical properties of furfurylidenemalononitrile thin films." The European Physical Journal Applied Physics 61.3 (2013): 30202. View Source
